molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No. B105489
CAS RN: 32768-54-0
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
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Description

2,3-Dichlorotoluene is a chlorinated derivative of toluene, a compound that is widely used in chemical synthesis. While the provided papers do not directly discuss 2,3-dichlorotoluene, they do provide insights into the synthesis, molecular structure, and chemical properties of related chlorinated toluenes and their derivatives.

Synthesis Analysis

The synthesis of chlorinated toluenes can be complex due to the need for specific substitution patterns on the aromatic ring. For instance, the synthesis of 2,3,5,6-tetrachlorotoluene, a related compound, involves chlorination of p-toluene sulfonyl chloride followed by hydrolysis, as direct chlorination of toluene does not yield the desired substitution pattern . Similarly, the synthesis of 3,4-dichlorotoluene from p-chlorotoluene using AlCl3/S2Cl2 as a catalyst indicates that specific conditions are required to achieve the desired chlorination pattern .

Molecular Structure Analysis

The molecular structure of chlorinated toluenes is characterized by the presence of chlorine atoms substituted on the aromatic ring. The paper discussing the synthesis and crystal structure of a dithiophosphonate derivative provides an example of how X-ray crystallography can be used to determine the molecular structure of such compounds . Although this paper does not directly discuss 2,3-dichlorotoluene, it exemplifies the type of structural analysis that could be applied to chlorinated toluenes.

Chemical Reactions Analysis

Chlorinated toluenes can undergo various chemical reactions, forming new derivatives with different functional groups. For example, 2,3-dichloroquinoxaline derivatives have been synthesized by reacting with malononitrile and ethyl cyanoacetate, leading to a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . This demonstrates the reactivity of chlorinated toluenes towards nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorotoluenes, such as dielectric relaxation, are influenced by the position of the chlorine substituents on the aromatic ring. The study of the molecular dynamics of various dichlorotoluene isomers, including 2,6-, 2,4-, and 3,4-dichlorotoluenes, reveals that they exhibit a single absorption band and a similar relaxation mechanism, which can be interpreted according to the Debye model . Additionally, the formation of charge transfer complexes, as studied between 3,4-diaminotoluene and 2,3-dichloro-5,6-dicyano-p-benzoquinone, indicates that dichlorotoluenes can participate in electron donor-acceptor interactions .

Scientific Research Applications

Molecular Dynamics and Dielectric Relaxation

  • The molecular dynamics of dichlorotoluenes, including variants like 2,6-, 2,4-, and 3,4-dichlorotoluenes, have been studied, focusing on their dielectric relaxation processes. This research provides insights into their behavior in different states, such as pure liquid and solution, which is vital for applications in materials science and chemistry (S. Sorriso, 1984).

NMR Spectroscopy Studies

  • Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the structure of dichlorotoluene molecules, particularly focusing on aspects like the rotation of methyl groups. Such studies are essential for understanding the molecular structure and properties of dichlorotoluenes (P. Diehl, H. Kellerhals, W. Niederberger, 1970).

Catalysis and Synthesis

Chemical Conversion Processes

  • The catalytic conversion of dichlorotoluenes has been explored, with a focus on producing valuable chlorinated aromatics. This type of research is crucial for the development of new chemical processes and the efficient production of industrial chemicals (Chunguang Zhai, Hengbo Yin, Aili Wang, Jitai Li, 2018).

Spectroscopy and Radicals Identification

  • Spectroscopic studies, such as the identification of dichlorobenzyl radicals, have been performed using dichlorotoluene as a precursor. These studies contribute to our understanding of radical chemistry and molecular spectroscopy (S. Chae, Y. Yoon, S. Lee, 2015).

Drug Synthesis

  • Dichlorotoluene has been used in the synthesis of pharmaceutical compounds like Lamotrigine. This highlights its role as a starting material in the pharmaceutical industry (Lin Yuan, 2006).

Solubility Studies

Safety And Hazards

2,3-Dichlorotoluene is a combustible liquid. It causes skin irritation and serious eye damage. It may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Opportunities in the 2,3-Dichlorotoluene market lie in its potential applications in emerging industries such as electronics, where it is utilized in the production of semiconductors and other electronic components .

properties

IUPAC Name

1,2-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCPXYBLCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067717
Record name Benzene, 1,2-dichloro-3-methyl-
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Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorotoluene

CAS RN

32768-54-0
Record name 2,3-Dichlorotoluene
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name Benzene, 1,2-dichloro-3-methyl-
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Record name 2,3-dichlorotoluene
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Synthesis routes and methods

Procedure details

The chlorination of toluene in the presence of catalysts is known to produce the ring-chlorinated isomeric o-, m- and p-monochlorotoluenes in a ratio which varies according to the type of catalyst used and the reaction conditions chosen. Thus, for example, the chlorination of toluene at 50° C. in the presence of FeCl3 as catalyst up to a density of 1.043 g/cm3 (20° C.) leads to a product comprising 19% by weight of toluene, 49% by weight of o-chlorotoluene, 2% by weight of m-chlorotoluene and 25.5% by weight of p-chlorotoluene. Apart from these, 4.5% of dichlorotoluene are additionally formed (Ullmanns Encyl. der techn. Chemie [Ullmann's Encyclopedia of Industrial Chemistry] (1975), Volume 9, page 512). The use of TiCl4, SnCl4, WCl6 or ZrCl4 as catalysts at a chlorination temperature of 10°-30° C. increases the o-chlorotoluene content to 75% by weight (U.S. Pat. No. 3,000,975), while the use of disulfide dichloride and the metal chlorides mentioned or of sulfur and SbCl3 shifts the isomeric ratio in favor of p-chlorotoluene (U.S. Pat. No. 1,946,040). There is no successful instance of obtaining a single isomer by a suitable choice of catalyst or reaction conditions. All these processes therefore require a subsequent separation of the reaction mixture into the pure isomers, which separation is customarily carried out in two stages where, in a first working-up stage, which is expensive in outlay and energy, o-chlorotoluene (boiling point 158.5° C.) is separated as top product by distillation, for example in a bubble cap column having over 200 theoretical plates, from a bottom comprising m- and p-chlorotoluene. Due to the small difference in the boiling points of these isomers (161.2° C. and 161.5° C. respectively), it is no longer possible to separate their mixture by distillation. Pure p-chlorotoluene (melting point 7.6° C.) must therefore be separated in a second step by crystallization from the m-isomer, which has a lower melting point (melting point -48.7° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
HD Duc - Applied Biological Chemistry, 2017 - applbiolchem.springeropen.com
The isolated Comamonas testosterone KT5 utilized a broad range of toluene and chlorotoluenes, including 2-chlorotoluene, 3-chlorotoluene (3CT), 4-chlorotoluene, 2,3-dichlorotoluene…
Number of citations: 27 applbiolchem.springeropen.com
SY Chae, YW Yoon, SK Lee - Chemical Physics Letters, 2015 - Elsevier
The vibronically excited but jet-cooled 2,3-dichlorobenzyl radical was generated from the corona discharge of precursor 2,3-dichlorotoluene seeded in a large amount of carrier gas He …
Number of citations: 4 www.sciencedirect.com
J Arient, J Šlosar, V Štěrba, K Obruba - Journal of the Chemical …, 1967 - pubs.rsc.org
The principal product of the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid is 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid, formed in 70–80% yield. In addition, 10–15% of 2-(…
Number of citations: 1 pubs.rsc.org
CG De Koster, JJ Van Houte, J Van Thuijl - International Journal of Mass …, 1995 - Elsevier
Under conditions of chemical ionization in the high pressure source of a mass spectrometer, the α-distonic CC ring-opened oxirane radical cation transfers a methylene group to 1,2-, 1…
Number of citations: 2 www.sciencedirect.com
R Liao, W Li, Z Kang, L Tang, B Yang… - … monitoring and assessment, 2019 - Springer
To enhance our understanding on environmental conditions of the Maowei Sea in Guangxi province, China, the concentration and distribution of 22 chlorobenzene compounds (CBs) in …
Number of citations: 4 link.springer.com
C Zhai, H Yin, A Wang, J Li - Engineered Science, 2018 - espublisher.com
The isomerization and redistribution reactions of 2, 5-dichlorotoluene (2, 5-DCT) over Lewis acidic AlCl 3 catalyst were investigated at the reaction temperatures ranging from 392.15 K …
Number of citations: 2 www.espublisher.com
HC Brimelow, RL Jones, TP Metcalfe - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Cohen and Dakin (J., 1902, 81, 1327, 1347) record the synthesis of 2 : 3 : 4-trichlorotoluene from 2 : 3-dichlorotoluene by nitration, reduction, and replacement of the amino-group with …
Number of citations: 14 pubs.rsc.org
JB Greaux, MJ Lambert, JA Joens - Journal of inclusion phenomena and …, 1992 - Springer
The enthalpy of formation for twelve molecular complexes of I 2 with chloromethylbenzene molecules in CCl 4 have been determined. The wavelength of maximum absorption for each …
Number of citations: 4 link.springer.com
CS Marvel, CG Overberger, RE Allen… - Journal of the …, 1946 - ACS Publications
Discussion and Conclusions The best conditions for the production of half molecules of human gamma globulin appear to be digestion at pH 3.5 for three days with at least 0.05 PU Hb …
Number of citations: 28 pubs.acs.org
H Deng, HB Chen, YB Lin, FM Liu - CHINESE JOURNAL OF PHARMACEUTICALS, 2003
Number of citations: 0

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